

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of RE-33

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Compound of Interest

Compound Name: RE-33

Cat. No.: B15555599

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Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "**RE-33**." The following guide is a representative example constructed to meet the prompt's specifications for an in-depth technical document. All data, experimental protocols, and pathways are illustrative.

Introduction

RE-33 is an investigational small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). By selectively binding to the IL-17A receptor, **RE-33** aims to modulate downstream signaling pathways implicated in various autoimmune disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **RE-33**, based on preclinical in-vitro and in-vivo studies.

Pharmacokinetics (PK)

The pharmacokinetic profile of **RE-33** was characterized in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. The primary objective was to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

PK Data Summary

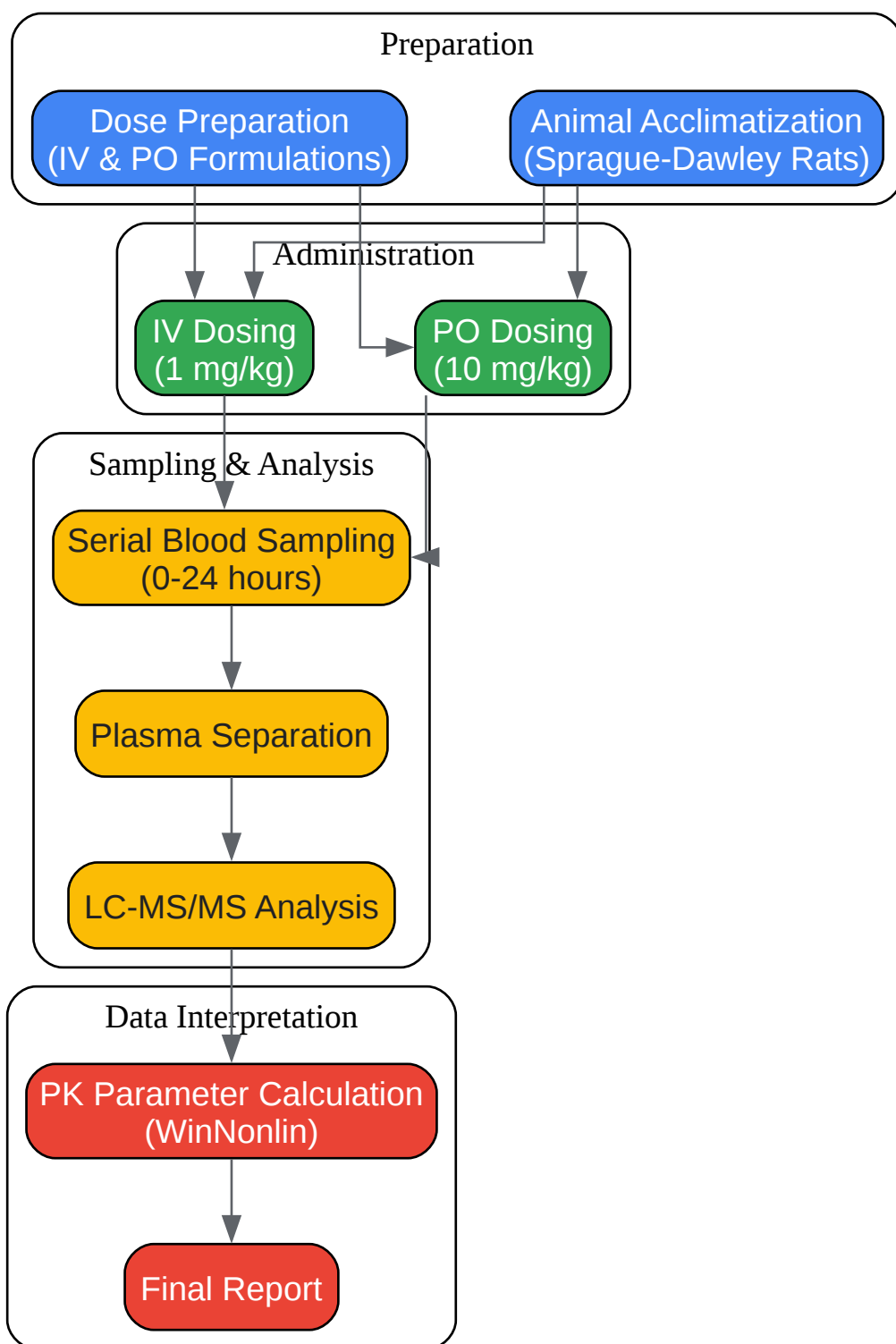
All quantitative pharmacokinetic data are summarized in the table below.

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
C _{max} (Maximum Concentration)	1,250 ng/mL	480 ng/mL
T _{max} (Time to C _{max})	0.25 hr	2.0 hr
AUC _{0-inf} (Area Under Curve)	3,500 ng·hr/mL	4,200 ng·hr/mL
t _{1/2} (Half-life)	4.5 hr	4.8 hr
V _d (Volume of Distribution)	1.2 L/kg	-
CL (Clearance)	0.28 L/hr/kg	-
F% (Oral Bioavailability)	-	75%

Experimental Protocol: In-Vivo PK Study

- Species/Strain: Male Sprague-Dawley rats (n=6 per group).
- Dosing:
 - Intravenous (IV) group: A single 1 mg/kg dose of **RE-33** was administered via the tail vein.
 - Oral (PO) group: A single 10 mg/kg dose was administered by oral gavage.
- Sample Collection: Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Bioanalysis: Plasma concentrations of **RE-33** were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

PK Experimental Workflow



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Workflow for the in-vivo pharmacokinetic study of **RE-33**.

Pharmacodynamics (PD)

The pharmacodynamic activity of **RE-33** was assessed through its ability to inhibit IL-17A-induced downstream signaling in-vitro and to reduce inflammation in an in-vivo animal model.

PD Data Summary

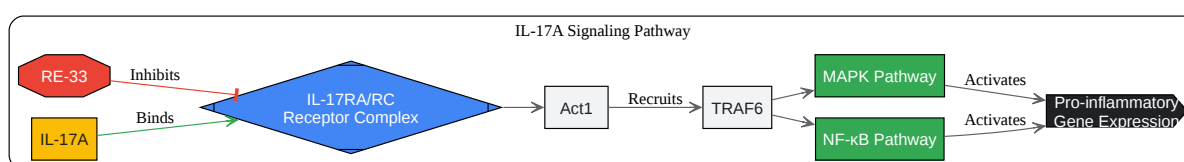
Assay Type	Cell Line / Model	Parameter	Value
In-Vitro Receptor Binding	HEK293 cells expressing IL-17RA	Ki (Inhibitory Constant)	15.2 nM
In-Vitro Functional Assay	Human primary keratinocytes	IC50 (vs. IL-6 secretion)	45.8 nM
In-Vivo Efficacy Model	Imiquimod-induced psoriasis model (mouse)	ED50 (Ear thickness reduction)	5 mg/kg

Experimental Protocol: In-Vitro Functional Assay

- Cell Line: Human primary keratinocytes.
- Methodology:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were pre-incubated with varying concentrations of **RE-33** for 1 hour.
 - Stimulation was initiated by adding recombinant human IL-17A (10 ng/mL).
 - After 24 hours of incubation, the supernatant was collected.
- Endpoint: The concentration of secreted Interleukin-6 (IL-6), a downstream product of IL-17 signaling, was measured using a commercially available ELISA kit.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Mechanism of Action: IL-17A Signaling Pathway

RE-33 functions as a competitive antagonist at the Interleukin-17 Receptor A (IL-17RA). By binding to this receptor, **RE-33** prevents the binding of the endogenous ligand, IL-17A. This blockade inhibits the recruitment of the adaptor protein Act1 and subsequent downstream activation of the NF- κ B and MAPK signaling cascades, ultimately leading to a reduction in the expression of pro-inflammatory genes.



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Inhibition of the IL-17A signaling pathway by **RE-33**.

Conclusion

The preclinical data indicate that **RE-33** possesses favorable pharmacokinetic properties, including good oral bioavailability and a moderate half-life in rats. Furthermore, **RE-33** demonstrates potent and selective inhibition of the IL-17A signaling pathway, translating to efficacy in a relevant in-vivo model of inflammation. These findings support the continued development of **RE-33** as a potential therapeutic agent for autoimmune diseases.

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